1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride
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Overview
Description
1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride is a compound belonging to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of pharmaceutical properties, including antimicrobial, antiviral, and anticancer activities
Preparation Methods
The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride typically involves the reaction of o-phenylenediamine with benzaldehyde under acidic conditions to form the benzimidazole ring . The resulting benzimidazole derivative is then reacted with phenylmethanamine to yield the final product. Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzimidazole derivatives.
Scientific Research Applications
1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in the study of infectious diseases.
Medicine: Due to its potential anticancer properties, it is investigated for use in cancer therapy.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
1-(1H-1,3-benzodiazol-2-yl)-1-phenylmethanamine dihydrochloride can be compared with other benzimidazole derivatives such as:
- 2-(1H-1,3-benzodiazol-2-yl) phenol
- 2-(2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole)
- 2-[(1E)-2,6-dimethylhepta-1,5-dien-1-yl]-1H-1,3-benzodiazole)
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific phenylmethanamine moiety, which contributes to its distinct pharmacological activities .
Properties
CAS No. |
106473-45-4 |
---|---|
Molecular Formula |
C14H15Cl2N3 |
Molecular Weight |
296.2 |
Purity |
95 |
Origin of Product |
United States |
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